Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate
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Overview
Description
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is largely dependent on its interaction with biological targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also play a role in binding to specific molecular targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-[5-methyl-1-(4-aminophenyl)pyrazol-4-yl]-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methyl-3-[5-methyl-1-(4-chlorophenyl)pyrazol-4-yl]-3-oxopropanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H17N3O5 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate |
InChI |
InChI=1S/C16H17N3O5/c1-4-24-16(21)10(2)15(20)14-9-17-18(11(14)3)12-5-7-13(8-6-12)19(22)23/h5-10H,4H2,1-3H3 |
InChI Key |
AXKGLJAYUWIHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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